molecular formula C12H16F2OS B7935727 6-(2,6-Difluorophenoxy)hexane-1-thiol

6-(2,6-Difluorophenoxy)hexane-1-thiol

Número de catálogo: B7935727
Peso molecular: 246.32 g/mol
Clave InChI: UYLFHRWNPILEIR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6-(2,6-Difluorophenoxy)hexane-1-thiol (CAS: 885949-95-1) is a sulfur-containing organic compound featuring a hexane backbone with a 2,6-difluorophenoxy group at the 6-position and a terminal thiol (-SH) group.

The 2,6-difluorophenoxy moiety is a common structural motif in medicinal and agrochemical compounds due to its electron-withdrawing properties and ability to modulate pharmacokinetics. However, the hexane-thiol chain in this compound introduces unique reactivity, such as nucleophilic thiol-disulfide exchange, which distinguishes it from other derivatives.

Propiedades

IUPAC Name

6-(2,6-difluorophenoxy)hexane-1-thiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F2OS/c13-10-6-5-7-11(14)12(10)15-8-3-1-2-4-9-16/h5-7,16H,1-4,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYLFHRWNPILEIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)OCCCCCCS)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparación Con Compuestos Similares

Pyrazole and Triazine Derivatives (DHODH Inhibitors)

Compounds such as 5-(4-(2,6-Difluorophenoxy)-3-isopropoxy-5-methyl-1H-pyrazol-1-yl)-2-methoxypyridine (19c) and 3-(4-(2,6-Difluorophenoxy)-3-isopropoxy-5-methyl-1H-pyrazol-1-yl)-6-ethyl-1,2,4-triazin-5-ol (23) share the 2,6-difluorophenoxy group but incorporate heterocyclic cores (pyrazole or triazine) instead of a thiolated alkyl chain.

Compound Core Structure Key Substituents Application Synthesis Yield Reference
6-(2,6-Difluorophenoxy)hexane-1-thiol Hexane-thiol 2,6-difluorophenoxy, -SH Discontinued (Unknown) N/A
19c Pyrazole 2,6-difluorophenoxy, isopropoxy, methoxypyridine DHODH Inhibition 16%
23 Triazine 2,6-difluorophenoxy, ethyl, -OH DHODH Inhibition 10%

Key Findings :

  • Synthetic Accessibility : The low yields (10–16%) of 19c and 23 highlight challenges in N-arylation and heterocyclic functionalization .
  • The thiol group in 6-(2,6-difluorophenoxy)hexane-1-thiol may limit similar applications due to oxidative instability.

Pyrimidine Derivatives (HMRGX1 Receptor Potentiators)

Patented compounds like 4-(2,6-difluorophenoxy)-6-(trifluoromethyl)pyrimidin-2-amine derivatives (Eli Lilly, 2022) retain the 2,6-difluorophenoxy group but integrate a pyrimidine ring and trifluoromethyl substituents.

Compound Core Structure Key Substituents Application Synthesis Yield Reference
Eli Lilly derivative Pyrimidine 2,6-difluorophenoxy, CF3, -NH2 Pain treatment (HMRGX1) Not disclosed

Key Findings :

  • Therapeutic Optimization: The pyrimidine core and trifluoromethyl group enhance binding affinity to the HMRGX1 receptor, a target for neuropathic pain. The absence of a heteroaromatic system in 6-(2,6-difluorophenoxy)hexane-1-thiol likely reduces receptor interaction capabilities.
  • Patent Status : Eli Lilly’s derivatives are under active development, contrasting with the discontinued status of the thiol compound .

Transesterification Precursors

A process described in a 2017 patent involves a pyrimidinyl ring substituted with 2,6-difluorophenoxy, where R2 is a transesterifiable group (e.g., methyl ester precursors) .

Compound Core Structure Key Substituents Application Synthesis Yield Reference
Pyrimidinyl derivative Pyrimidine 2,6-difluorophenoxy, variable R2 Synthetic intermediate Not disclosed

Key Findings :

  • Utility in Synthesis: The 2,6-difluorophenoxy group here serves as a stable aryl ether in multi-step syntheses. The hexane-thiol chain in 6-(2,6-difluorophenoxy)hexane-1-thiol may introduce unwanted reactivity (e.g., disulfide formation) in similar contexts.

Structural and Functional Analysis

Common Features

  • 2,6-Difluorophenoxy Motif: Present in all compared compounds, this group improves metabolic stability and lipophilicity, enhancing membrane permeability .

Divergent Features

  • Thiol vs. Heterocyclic Cores: The thiol group in 6-(2,6-difluorophenoxy)hexane-1-thiol confers nucleophilic reactivity but limits stability. Pyrazole, triazine, and pyrimidine derivatives leverage aromatic systems for target binding, improving drug-like properties.
  • Applications: While DHODH inhibitors and HMRGX1 potentiators have clear therapeutic roles, the discontinued status of 6-(2,6-difluorophenoxy)hexane-1-thiol suggests unresolved challenges in application or synthesis .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.